molecular formula C7H8N2O3 B1405726 7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1429309-44-3

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1405726
M. Wt: 168.15 g/mol
InChI Key: KELWGDXZMQEQPH-UHFFFAOYSA-N
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Description

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, also known as 7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4-dione, is an organic compound belonging to the class of heterocyclic compounds. It is a naturally occurring substance found in some plants and fungi, and is also used in laboratory experiments. This compound has a wide range of applications in scientific research, such as in biochemical and physiological studies, as well as in drug development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Analysis : This compound has been explored in various synthetic chemistry studies. For example, in the synthesis of pyrimidine derivatives, which involve regioselective amination and subsequent hydrolysis processes, leading to specific pyrimidine compounds with high yield and purity (Gulevskaya et al., 1994).

  • Crystal Structure Studies : Investigations into the molecular and crystal structures of pyrimidine derivatives have been conducted. These studies reveal how hydrogen bonding and pi-pi stacking interactions play crucial roles in forming different crystal structures (Trilleras et al., 2009).

Biological and Medicinal Research

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research shows that certain synthesized compounds exhibit moderate to high antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Faty et al., 2015).

  • Antioxidant Properties : The synthesis of certain derivatives of this compound has demonstrated notable antioxidant activities. The structure of the substituent in the thioether fragment of the base molecule significantly influences its antiradical activity (Kononevich et al., 2014).

Advanced Materials and Chemical Properties

  • Synthesis of Novel Heterocycles : Efficient synthesis pathways for creating new heterocyclic compounds utilizing this compound have been developed. These pathways involve various chemical reactions and have led to the creation of a library of new heterocycles, which can be applied in material sciences and pharmaceuticals (De Coen et al., 2015).

  • Supramolecular Chemistry : The compound and its derivatives have been used in forming hydrogen-bonded supramolecular assemblies. These studies are crucial for understanding molecular interactions and designing novel materials with specific properties (Fonari et al., 2004).

properties

IUPAC Name

7-methyl-5,7-dihydro-1H-furo[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5-4(2-12-3)6(10)9-7(11)8-5/h3H,2H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELWGDXZMQEQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183251
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

1429309-44-3
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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